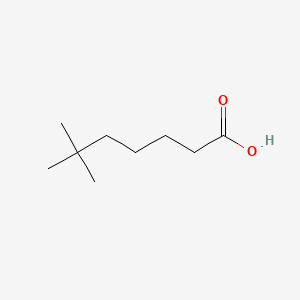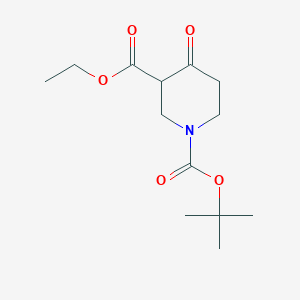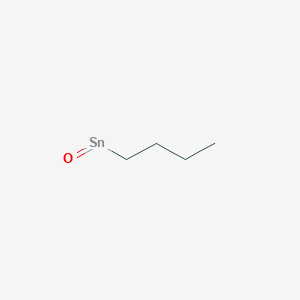
Neononanoic acid
説明
Neononanoic acid is an organic compound with the structural formula CH3(CH2)7CO2H . It is a nine-carbon fatty acid . It appears as a colorless oily liquid with an unpleasant, rancid odor . It is nearly insoluble in water but very soluble in organic solvents .
Synthesis Analysis
Neononanoic acid can be produced industrially by ozonolysis of oleic acid . Alternatively, it can be produced in a two-step process beginning with coupled dimerization and hydroesterification of 1,3-butadiene . This step produces a doubly unsaturated C9-ester, which can be hydrogenated to give esters of pelargonic acid . A laboratory preparation involves permanganate oxidation of 1-decene .Molecular Structure Analysis
The molecular formula of Neononanoic acid is C9H18O2 . The molecular weight is 158.2380 . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) .Chemical Reactions Analysis
The behavior of nonanoic acid at different pH and different nonanoic acid concentrations can be expressed due to the presence of different species in the bulk and at the surface . The surface adsorption of nonanoic acid and its conjugate base is quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts .Physical And Chemical Properties Analysis
Neononanoic acid has a density of 0.900 g/cm3 . It has a melting point of 12.5 °C and a boiling point of 254 °C . The critical point is at 439 °C and 2.35 MPa . Its solubility in water is 0.3 g/L .科学的研究の応用
1. Neonatal Intensive Care Unit Medication
Neononanoic acid has been identified as a component in medications used in Neonatal Intensive Care Units (NICUs). Its presence in NICU medications is significant for future research evaluating the safety and efficacy of these drugs in neonates. Notably, the study of medication use in NICUs reveals a need for prioritizing research on specific drugs used in these sensitive patient populations (Clark, Bloom, Spitzer, & Gerstmann, 2006).
2. Inhibition of Fibrinolysis in Neonatal Plasma
Research on tranexamic acid, which is closely related to neononanoic acid, highlights its role in inhibiting fibrinolysis in neonatal plasma. This study is particularly important for understanding the pharmacodynamics of tranexamic acid in neonates and its potential therapeutic applications in preventing bleeding complications post-cardiovascular surgery (Yee, Wissler, Zanghi, Feng, & Eaton, 2013).
3. Environmental and Health Impact of Neonicotinoids
Neonicotinoids, chemically related to neononanoic acid, have been widely used in agriculture, raising concerns about their persistent nature and potential human exposure. The review of human exposure pathways and the implications for health risk assessment underscores the importance of understanding the environmental and health impacts of neononanoic acid and related compounds (Zhang, Li, Chang, Lou, Zhao, & Lu, 2018).
4. Developmental Toxicity in Mice
The study of perfluorononanoic acid's (PFNA) developmental toxicity in mice provides insights into its potential effects on fetal and neonatal development. This research is crucial for understanding the risks associated with neononanoic acid exposure during critical developmental stages (Das, Grey, Rosen, Wood, Tatum-Gibbs, Zehr, Strynar, Lindstrom, & Lau, 2015).
5. Microbial Degradation of Neonicotinoids
Insights into the microbial degradation of neonicotinoids, including neononanoic acid derivatives, are crucial for bioremediation strategies. This research explores the microbial pathways and mechanisms involved in the degradation of these compounds, which is vital for environmental management and pollution control (Pang, Lin, Zhang, Mishra, Bhatt, & Chen, 2020).
6. Effects on Neonatal Mice Testes
Investigating the effects of gestational exposure to neononanoic acid derivatives on neonatal mice testes is important for understanding the potential reproductive health risks. This study sheds light on the impact of environmental endocrine disruptors on male reproductive development (Singh & Singh, 2019).
Safety And Hazards
将来の方向性
The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . The impact of salts, namely NaCl, on the surface activity of protonated and deprotonated forms of nonanoic acid is also examined . These results suggest that the deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean .
特性
IUPAC Name |
6,6-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOISIQFPPAFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208099 | |
| Record name | Neononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neononanoic acid | |
CAS RN |
59354-78-8 | |
| Record name | Neononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)
